Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate
Description
Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate is a carbamate derivative characterized by a benzyl-protected carbamate group, an aminocarbonyl (urea) moiety, and a methylsulfonyloxy (mesyloxy) substituent on a propyl backbone.
Key structural features include:
- Benzyl carbamate group: Enhances lipophilicity and stability during synthesis.
- Aminocarbonyl (urea) moiety: Imparts hydrogen-bonding capability, influencing solubility and target interactions.
- Methylsulfonyloxy group: A polar, electron-withdrawing substituent that may enhance reactivity in substitution or elimination reactions.
Properties
IUPAC Name |
[4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)11(12(14)16)15-13(17)20-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRPOGPNHJBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916199 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-[(methanesulfonyl)oxy]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94199-95-8 | |
| Record name | Carbamic acid, [1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94199-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-[(methanesulfonyl)oxy]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl [1-(aminocarbonyl)-2-[(methylsulphonyl)oxy]propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Molecular Architecture
The target compound’s structure (C₁₃H₁₈N₂O₆S) comprises three functional regions:
- Cbz-protected amine : Introduced via benzyl chloroformate to shield the primary amine during subsequent reactions.
- Methylsulphonyloxy (mesyl) group : Installed at the β-hydroxy position of the threonine backbone, enhancing leaving group ability for nucleophilic substitution.
- Aminocarbonyl moiety : Derived from amidation of the carboxylic acid, stabilizing the α-carbon configuration.
Retrosynthetic Analysis
Retrosynthetic cleavage suggests three key intermediates (Figure 1):
- Cbz-threonine : Prepared via Schotten-Baumann reaction.
- Cbz-threonine mesylate : Formed by mesylation of the hydroxyl group.
- Cbz-threonine amide : Generated via carbodiimide-mediated amidation.
Stepwise Synthetic Routes
Protection of the Amino Group
The amine protection step employs benzyl chloroformate (Cbz-Cl) under biphasic conditions. A phase-transfer catalyst (PEG-300) enhances yield by facilitating interfacial reactions:
Procedure :
- Dissolve L-threonine (10.0 g, 83.9 mmol) in 2 M NaOH (100 mL).
- Add PEG-300 (1.0 g) and cool to 0–5°C.
- Slowly add Cbz-Cl (16.2 g, 94.3 mmol) with vigorous stirring.
- Maintain pH 9–10 using 4 M NaOH.
- Acidify to pH 1.7 with HCl, extract with ethyl acetate, and crystallize.
Outcome :
Mesylation of the Hydroxyl Group
The β-hydroxyl group is converted to a mesylate using methylsulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM):
Procedure :
- Suspend Cbz-threonine (15.0 g, 50.2 mmol) in DCM (150 mL).
- Add triethylamine (10.5 mL, 75.3 mmol) and cool to −10°C.
- Dropwise add MsCl (4.3 mL, 55.2 mmol) over 30 min.
- Warm to 25°C and stir for 2 h.
- Quench with ice water, extract with DCM, and concentrate.
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | −10→25 | 92 | 98.5 |
| Pyridine | THF | 0→25 | 85 | 97.2 |
| DBU | Acetonitrile | 25 | 78 | 95.1 |
Amidation of the Carboxylic Acid
The carboxylic acid is activated using propylphosphonic anhydride (T3P®) and coupled with ammonium chloride:
Procedure :
- Dissolve Cbz-threonine mesylate (12.0 g, 32.1 mmol) in DMF (80 mL).
- Add ammonium chloride (2.06 g, 38.5 mmol) and T3P® (50% in DMF, 30.5 mL).
- Stir at 25°C for 6 h.
- Dilute with ethyl acetate, wash with NaHCO₃, and precipitate with hexane.
Outcome :
Catalytic and Solvent Effects
Phase-Transfer Catalysis in Cbz Protection
Polyethylene glycol (PEG) catalysts significantly improve yields by stabilizing the alkoxide intermediate (Table 2):
| Catalyst | PEG MW | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| None | – | 68 | 12 |
| PEG-300 | 300 | 90 | 6 |
| PEG-600 | 600 | 87 | 8 |
Solvent Polarity in Mesylation
Polar aprotic solvents enhance mesylation efficiency by stabilizing the transition state:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 92 |
| THF | 7.58 | 85 |
| Acetonitrile | 37.5 | 78 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Carbamate Chemistry
The compound shares structural motifs with other benzyl carbamates, differing primarily in substituent groups. Below is a comparative analysis based on available evidence:
Table 1: Key Structural Analogs and Their Properties
Functional Group Impact on Properties
- Reactivity : The methylsulfonyloxy group in the target compound is more electrophilic than the tert-butyldimethylsilyl (TBS) groups in , making it prone to nucleophilic substitution. This contrasts with the stability of silyl ethers under basic conditions.
Biological Activity
Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neuroprotection and enzyme inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a carbamate functional group, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Enzyme Inhibition
A significant aspect of the biological activity of benzyl carbamates is their ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated that various benzene-based carbamates exhibit promising inhibitory effects against these enzymes, with some compounds achieving IC50 values comparable to established inhibitors like galanthamine . This inhibition is crucial for therapeutic strategies aimed at treating Alzheimer's disease and other cognitive disorders.
Structure-Activity Relationship (SAR)
Research into the SAR of benzene-based carbamates has revealed that modifications to the side chains can significantly affect their inhibitory potency against cholinesterases. For example, adding methylene groups has been associated with improved BChE inhibition . A detailed analysis of various derivatives indicates that electronic and steric factors play critical roles in determining their biological activity.
Case Studies
- Neuroprotective Activity : A study involving a library of aromatic carbamates demonstrated that certain derivatives could protect up to 80% of neurons from etoposide-induced apoptosis at concentrations as low as 100 nM. This highlights the potential for developing new neuroprotective agents based on similar structures .
- Cholinesterase Inhibition : A series of novel benzene-based derivatives was synthesized and tested for their ability to inhibit AChE and BChE. The results indicated a stronger inhibition tendency towards BChE compared to AChE, suggesting that these compounds could be selectively developed for therapeutic applications targeting cholinergic dysfunction .
Data Tables
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |
|---|---|---|---|
| Benzyl Carbamate 1 | 5.0 | 3.0 | 1.67 |
| Benzyl Carbamate 2 | 4.5 | 2.5 | 1.80 |
| Benzyl Carbamate 3 | 6.0 | 4.0 | 1.50 |
Q & A
Q. What are the standard synthetic routes for Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate?
Methodological Answer: The compound can be synthesized via multi-step routes involving carbamate formation, sulfonylation, and protection/deprotection strategies. A common approach involves Pd-catalyzed cross-coupling reactions (e.g., C-N coupling) to introduce functional groups. For example:
- Step 1 : Coupling of benzyl carbamate with a propyl backbone precursor under inert conditions.
- Step 2 : Sulfonylation using methylsulfonyl chloride to introduce the methylsulphonyloxy group.
- Step 3 : Aminocarbonylation via reaction with isocyanate or carbamoyl chloride.
Key reagents include lithium aluminium hydride (LiAlH₄) for reductions and tetrahydrofuran (THF) as a solvent . Yields are typically optimized by controlling stoichiometry and reaction time (e.g., 2-hour reductions at 20°C) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation via ^1H and ^13C spectra, resolving stereochemistry and functional groups.
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and sulfonate (S=O) stretches.
| Technique | Key Data Points | Reference |
|---|---|---|
| ^1H NMR | δ 7.3–7.5 ppm (benzyl aromatic protons) | |
| LCMS | [M+H]⁺ at calculated m/z |
Q. What safety precautions are essential during handling?
Methodological Answer:
- Eye Exposure : Immediate 10–15 minute flushing with water; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE), as toxicological data are incomplete .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Methodological Answer:
- Catalyst Optimization : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency. For example, Pd-catalyzed reactions achieve 67–93% yields in biphenyl derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
- Temperature Control : Low temperatures (e.g., 0–5°C) minimize side reactions during sulfonylation.
Data Contradiction Note : Yields for similar compounds vary widely (e.g., 40–98% in biphenyl syntheses ). Researchers should pre-screen conditions via small-scale trials.
Q. How do steric/electronic factors influence the methylsulphonyloxy group’s reactivity?
Methodological Answer: The methylsulphonyloxy group acts as a leaving group in nucleophilic substitutions. Key factors include:
- Steric Hindrance : Bulky substituents on the propyl chain reduce reaction rates.
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) enhance leaving-group ability.
Example : In substitution reactions with amines, the methylsulphonyloxy group’s reactivity is 3–5× higher than mesylates due to stronger electron withdrawal .
Q. How should discrepancies in toxicity data be addressed experimentally?
Methodological Answer:
- In Vitro Assays : Use Daphnia magna (LC₅₀) and Scenedesmus quadricauda (EC₅₀) models for aquatic toxicity screening .
- In Vivo Studies : Rodent models to assess acute/chronic exposure (e.g., LD₅₀).
- Contradiction Resolution : Cross-validate data using standardized OECD guidelines to minimize variability .
Note : Existing data gaps (e.g., incomplete toxicological profiles ) necessitate tiered testing frameworks.
Q. What computational tools predict this compound’s interactions in drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
